molecular formula C9H5N3O B1437449 4-Hydroxyquinazoline-8-carbonitrile CAS No. 663194-04-5

4-Hydroxyquinazoline-8-carbonitrile

Cat. No.: B1437449
CAS No.: 663194-04-5
M. Wt: 171.16 g/mol
InChI Key: BUQABABXGUUNKN-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline-8-carbonitrile is a useful research compound. Its molecular formula is C9H5N3O and its molecular weight is 171.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-3H-quinazoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQABABXGUUNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697394
Record name 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663194-04-5
Record name 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Strategic Approach to Unveiling the Biological Potential of 4-Hydroxyquinazoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] This has led to the development of numerous FDA-approved therapeutics, particularly in oncology, where quinazoline-based molecules have proven to be potent kinase inhibitors.[3] This guide presents a comprehensive, multi-phase screening strategy designed to systematically elucidate the biological activity and therapeutic potential of a novel derivative, 4-hydroxyquinazoline-8-carbonitrile. Moving beyond a simple list of protocols, we delve into the causal logic behind each experimental choice, providing a robust framework for researchers in drug discovery. Our approach begins with broad phenotypic screening to assess general cytotoxicity and progresses to highly specific, target-based enzymatic and cellular assays to uncover the mechanism of action, with a primary hypothesis centered on kinase inhibition.

Introduction: The Quinazoline Scaffold and Rationale for Screening

Quinazoline derivatives are nitrogen-containing heterocyclic compounds renowned for their vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6] Their remarkable versatility stems from a rigid bicyclic structure that can be readily functionalized to achieve high-affinity interactions with various enzyme active sites.

Notably, the quinazoline core is central to several generations of tyrosine kinase inhibitors (TKIs).[7] Drugs like Gefitinib and Erlotinib (EGFR inhibitors) and Vandetanib (a multi-kinase inhibitor including VEGFR-2) have revolutionized the treatment of specific cancers by targeting the ATP-binding site of these key signaling proteins.[7][8][9][10] The 4-oxo/4-hydroxy tautomerism of the quinazoline ring is often critical for forming key hydrogen bond interactions within the kinase hinge region, anchoring the inhibitor and enabling potent blockade of downstream signaling.[11][12]

The subject of this guide, this compound, presents a unique opportunity. While the 4-hydroxy group suggests a strong potential for kinase interaction, the 8-carbonitrile moiety is a less-explored substitution. Its electron-withdrawing nature and potential as a hydrogen bond acceptor could significantly alter the molecule's binding affinity, selectivity profile, and overall pharmacological properties. Therefore, a systematic screening cascade is essential to define its biological signature.

Our proposed strategy is built on a logical progression:

  • Phase 1: Broad Phenotypic Screening. Does the compound exhibit cytotoxic or antiproliferative effects against cancer cells? This is the foundational question to determine if further investigation is warranted.

  • Phase 2: Target Deconvolution. If cytotoxic, what is the molecular mechanism? We will prioritize screening against kinases known to be modulated by quinazolines, namely EGFR and VEGFR-2.

  • Phase 3: Cellular Mechanism Validation. Can we confirm that the compound inhibits the identified target within a live-cell context, thereby validating its mechanism of action?

This tiered approach ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for discovery while minimizing wasted resources.

Phase 1: Primary Screening for Antiproliferative Activity

Core Objective: To quantitatively assess the cytotoxic and antiproliferative effects of this compound across a panel of relevant human cancer cell lines.

Scientific Rationale: A primary cytotoxicity screen is the gateway for any potential anticancer agent. A positive result here provides the impetus for deeper mechanistic studies. We employ a tetrazolium reduction assay, a reliable and high-throughput method that measures cell viability via mitochondrial metabolic activity. The reduction of a tetrazolium salt (like XTT or MTT) to a colored formazan product by metabolically active cells provides a quantitative readout of cell viability.[13][14][15]

Recommended Cell Line Panel: The choice of cell lines should be hypothesis-driven, reflecting the known targets of quinazoline inhibitors.

  • A549 (Non-Small Cell Lung Cancer): Often exhibits EGFR expression, making it a classic model for testing EGFR inhibitors.[16]

  • MCF-7 (Breast Cancer): A well-characterized line used broadly in anticancer drug screening.

  • HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous primary cell line crucial for assessing anti-angiogenic potential, as angiogenesis is primarily driven by VEGFR-2 signaling in these cells.[17]

  • HCT-15 or HCC1937 (Colon or Breast Cancer): Included based on recent findings that 4-hydroxyquinazoline derivatives can exhibit potent cytotoxicity in these lines, potentially through mechanisms like PARP inhibition.[11]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is chosen over the MTT assay due to its operational simplicity; the resulting formazan product is water-soluble, eliminating the need for a separate solubilization step.

  • Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "no-cell" (medium only for background) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay).[13]

  • Detection: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours, or until a distinct color change is observed in the vehicle control wells.

  • Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[18] A reference wavelength of 600-690 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Anticipated Results

The IC₅₀ values should be summarized in a clear, comparative table.

Cell LineCancer TypePutative Primary TargetThis compound IC₅₀ (µM)
A549Non-Small Cell LungEGFRHypothetical Value
MCF-7Breast AdenocarcinomaGeneral CytotoxicityHypothetical Value
HUVECEndothelial (Primary)VEGFR-2Hypothetical Value
HCT-15Colorectal AdenocarcinomaPARP / OtherHypothetical Value
Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-well Plates p2 Prepare Serial Dilutions of Compound e1 Treat Cells with Compound (48-72h Incubation) p2->e1 e2 Add XTT Reagent (2-4h Incubation) e1->e2 a1 Measure Absorbance (450nm) e2->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Determine IC50 from Dose-Response Curve a2->a3

Caption: Phase 1 Cytotoxicity Screening Workflow.

Phase 2: Target-Oriented Kinase Inhibition Screening

Core Objective: To determine if the antiproliferative activity of this compound is due to the direct inhibition of specific protein kinases.

Scientific Rationale: Given the prevalence of the quinazoline scaffold in approved EGFR and VEGFR-2 inhibitors, these two kinases represent the highest probability targets.[10] A direct, cell-free enzymatic assay is the gold standard for confirming target engagement and determining inhibitory potency (IC₅₀). We recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[19] This format is highly sensitive, less prone to compound interference than fluorescence-based methods, and directly measures the enzymatic reaction.[19][20]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol can be adapted for any purified kinase enzyme (e.g., EGFR, VEGFR-2).

  • Reaction Setup: In a 384-well plate, combine the following in buffer:

    • Recombinant human kinase (e.g., EGFR or VEGFR-2).

    • The specific substrate peptide for the kinase.

    • This compound at various concentrations (similar range to Phase 1).

  • Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value for the specific enzyme. This ensures the assay is sensitive to competitive inhibitors.[21]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and a substrate. This enzyme catalyzes a reaction that produces light, with the light intensity being directly proportional to the amount of ADP generated in the initial kinase reaction.

  • Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to a no-inhibitor control. Calculate the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Data Presentation: Kinase Inhibition Profile

A table should be used to compare the compound's potency against the primary targets and assess its selectivity.

Kinase TargetFunctionThis compound IC₅₀ (µM)Reference Inhibitor IC₅₀ (µM)
EGFRCell Proliferation, SurvivalHypothetical ValueGefitinib: Value
VEGFR-2Angiogenesis, Vascular PermeabilityHypothetical ValueVandetanib: Value
SRC (Off-target)Cell Growth, MotilityHypothetical ValueDasatinib: Value
Signaling Pathway Visualization

This diagram illustrates the central role of EGFR and VEGFR-2 in cancer cell signaling, providing context for the importance of their inhibition.

Caption: Key EGFR and VEGFR-2 Signaling Pathways in Cancer.

Phase 3: Cellular Mechanism of Action Validation

Core Objective: To confirm that this compound inhibits the activity of its target kinase within a living cell, thereby linking the enzymatic inhibition (Phase 2) to the cellular phenotype (Phase 1).

Scientific Rationale: A compound that is potent in a cell-free assay may not be effective in a cellular context due to poor membrane permeability or rapid metabolism. Therefore, it is crucial to verify target engagement in cells. The most direct method is to measure the phosphorylation status of the target kinase or its immediate downstream substrate. A successful inhibitor will reduce the level of phosphorylation upon stimulation with the appropriate ligand (e.g., Epidermal Growth Factor, EGF, for EGFR). Western blotting is the benchmark technique for this analysis.

Experimental Protocol: Western Blot for Phospho-Kinase Levels
  • Cell Culture and Starvation: Grow A549 cells to ~80% confluency. Starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat the starved cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 5x IC₅₀) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce maximal EGFR phosphorylation. Include an unstimulated control and a stimulated vehicle (DMSO) control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-EGFR Tyr1068).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody for the total kinase protein (e.g., anti-total-EGFR). This serves as a loading control to ensure that observed changes in phosphorylation are not due to changes in the total amount of kinase protein.

  • Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the ratio of phosphorylated kinase to total kinase confirms cellular target inhibition.

Workflow Visualization

G cluster_cell_prep Cell Treatment cluster_biochem Biochemistry cluster_detect Detection & Analysis c1 Starve Cells (e.g., A549) c2 Pre-treat with Compound c1->c2 c3 Stimulate with Ligand (e.g., EGF) c2->c3 b1 Lyse Cells & Quantify Protein c3->b1 b2 SDS-PAGE & PVDF Transfer b1->b2 d1 Immunoblot for Phospho-Kinase b2->d1 d2 Strip & Re-probe for Total Kinase d1->d2 d3 Quantify Bands & Calculate p-Kinase/Total Ratio d2->d3

Caption: Phase 3 Cellular Target Validation Workflow.

Conclusion and Future Directions

This in-depth technical guide outlines a rigorous, three-phase strategy for the biological activity screening of this compound. By progressing logically from broad phenotypic assays to specific enzymatic and cellular validation, this framework provides a clear path to understanding the compound's therapeutic potential.

  • Phase 1 establishes whether the compound possesses meaningful antiproliferative activity.

  • Phase 2 pinpoints specific molecular targets, with a strong hypothesis favoring protein kinases like EGFR and VEGFR-2.

  • Phase 3 validates this mechanism in a physiologically relevant cellular environment.

Positive and coherent results across this screening cascade would strongly position this compound as a promising lead candidate for further preclinical development. Subsequent steps would include broader kinase selectivity profiling to assess off-target effects, ADME/Tox studies to evaluate its drug-like properties, and ultimately, in vivo efficacy studies in animal models of cancer. This systematic approach ensures that research efforts are built on a solid foundation of validated, mechanistically understood biological activity.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved from [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023, July 8). PubMed. Retrieved from [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023, April 3). PubMed. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Bentham Science. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023, July 14). PubMed. Retrieved from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024, November 8). ACS Omega. Retrieved from [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (n.d.). MDPI. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024, November 3). ResearchGate. Retrieved from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Process for the preparation of 8-hydroxyquinoline. (n.d.). Google Patents.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 31). Acta Scientific. Retrieved from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). NIH. Retrieved from [Link]

  • Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022, March 15). PubMed. Retrieved from [Link]

Sources

In silico modeling of 4-Hydroxyquinazoline-8-carbonitrile interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxyquinazoline-8-carbonitrile Interactions

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Specifically, 4-hydroxyquinazoline derivatives have been the subject of intensive research, demonstrating significant inhibitory action against key oncological targets like PARP and various kinases.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the in silico methodologies used to investigate the interactions of a representative derivative, this compound. By leveraging computational tools, we can accelerate the drug discovery process, moving from target identification to lead optimization with greater efficiency and insight.[5][6] This document details a self-validating workflow encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, explaining not just the protocols but the scientific rationale behind each strategic choice.

Introduction to the 4-Hydroxyquinazoline Scaffold

Chemical Nature and Significance in Medicinal Chemistry

The 4-hydroxyquinazoline core is a heterocyclic aromatic compound that serves as a "privileged structure" in drug discovery.[7] Its rigid bicyclic system provides a stable anchor for various functional groups, allowing for the fine-tuning of pharmacological properties. This scaffold is a key component in numerous synthetic molecules and has been extensively explored for its therapeutic potential against cancer, inflammation, and microbial infections.[6][8] The addition of a carbonitrile group at the 8-position can significantly alter the molecule's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific biological targets.

The Rationale for In Silico Investigation: Accelerating Drug Discovery

Traditional drug discovery is a notoriously lengthy and expensive endeavor, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[5][9] In silico, or computer-aided drug design (CADD), offers a powerful alternative to purely experimental approaches.[10] By simulating molecular interactions and predicting compound properties computationally, researchers can screen vast virtual libraries, prioritize promising candidates, and identify potential liabilities long before committing to costly and time-consuming laboratory synthesis and testing.[11] This predictive power significantly optimizes the entire research and development pipeline.[9]

Overview of the Computational Workflow

The in silico analysis of a novel compound like this compound follows a structured, multi-stage process. This workflow is designed to progressively refine our understanding of the molecule's behavior, from identifying its likely protein targets to simulating the stability of the drug-target complex and predicting its drug-like properties.

G A Target Identification (Literature & Database Mining) B Protein Structure Preparation (PDB, Cleaning & Protonation) A->B D Molecular Docking (Predict Binding Pose & Affinity) B->D C Ligand Preparation (2D to 3D Conversion) C->D E Molecular Dynamics (MD) (Assess Complex Stability) D->E Top Scoring Pose G Lead Optimization & Experimental Validation E->G Stable Complex F ADMET Prediction (Assess Drug-Likeness & Safety) F->G Favorable Profile

Caption: Overall in silico drug discovery workflow.

Target Identification and Protein Structure Preparation

Identifying Potential Biological Targets

The first critical step is to formulate a hypothesis about which protein or proteins the compound is likely to interact with. For the 4-hydroxyquinazoline scaffold, the literature provides a strong starting point. Derivatives of this class are well-documented as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP).[3][4][12] Therefore, a logical approach is to select representative crystal structures of these protein families for initial computational studies. For this guide, we will proceed with a hypothetical kinase target.

Sourcing and Validating Protein Structures

High-quality, experimentally determined 3D protein structures are essential for structure-based drug design. The primary resource for these structures is the Protein Data Bank (PDB).[5]

Causality Behind Structure Selection: The choice of PDB entry is critical. One must select a structure with high resolution (typically < 2.5 Å), bound to a ligand similar to our compound of interest if possible, and with minimal missing residues in the binding site. The co-crystallized ligand provides a crucial validation point: a successful docking protocol should be able to reproduce this original binding pose (a process known as re-docking).

Protocol: Receptor Protein Preparation

Raw PDB files are not immediately ready for docking. They must be carefully prepared to ensure chemical accuracy.

  • Obtain Structure: Download the desired protein structure from the PDB (e.g., PDB ID: 1MQ4 for a kinase).[13]

  • Initial Cleaning: Load the structure into a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio Visualizer).

  • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands. This is done to ensure the binding site is clear for the new ligand to be docked.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This step is vital as hydrogen bonds are a primary driver of protein-ligand interactions.

  • Assign Charges: Assign appropriate partial charges to all atoms using a force field (e.g., CHARMM, AMBER). This is necessary for accurately calculating electrostatic interactions during docking and simulation.

  • Save Prepared Structure: Save the cleaned, protonated structure in a suitable format (e.g., PDBQT for AutoDock Vina).

Ligand Preparation and Molecular Docking

The Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor).[13] It uses scoring functions to rank different binding poses, providing a quantitative estimate (e.g., binding energy in kcal/mol) of the interaction strength.[14]

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output Analysis A Prepared Receptor (PDBQT format) C Define Grid Box (Target Binding Site) A->C B Prepared Ligand (PDBQT format) B->C D Run Docking Algorithm (e.g., AutoDock Vina) C->D E Analyze Binding Poses D->E F Rank by Scoring Function (Binding Affinity) E->F

Caption: Standard workflow for molecular docking.

Protocol: Preparing the this compound Ligand
  • 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 2D to 3D Conversion: Convert the 2D drawing into a 3D conformation. Most modeling software can perform this automatically.

  • Energy Minimization: The initial 3D structure may be in a high-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Define Torsions: For flexible molecules, identify rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Save Prepared Ligand: Save the final 3D structure in the required format (e.g., PDBQT).

Protocol: Performing Molecular Docking

This protocol assumes the use of AutoDock Vina, a widely used open-source docking program.[15]

  • Load Receptor and Ligand: Open the prepared receptor and ligand files in the docking software interface (e.g., AutoDock Tools).

  • Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire binding site of the protein. The causality here is to constrain the computational search to the region of interest, making the process more efficient and relevant. The location of the original co-crystallized ligand is the ideal guide for placing this box.

  • Configure Docking Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. Higher values increase computational time but also the likelihood of finding the optimal binding pose.

  • Execute Docking: Run the AutoDock Vina algorithm. The program will systematically place the ligand in the grid box, exploring its translational, rotational, and conformational freedom to find the best energetic fits.

  • Analyze Results: The output will be a set of binding poses (typically 9-10), each with a corresponding binding affinity score.

Interpreting Docking Results

The primary outputs are the binding affinity and the predicted pose. A lower binding energy indicates a more favorable interaction. The pose must be visually inspected to ensure it is chemically sensible (e.g., hydrogen bonds are formed with appropriate donors/acceptors, hydrophobic parts are in greasy pockets).

MetricInterpretationExample Value
Binding Affinity Estimated free energy of binding. More negative is better.-9.5 kcal/mol
Hydrogen Bonds Key stabilizing interactions. Identify donor/acceptor pairs.H-bond with ASP766[3]
Hydrophobic Interactions Interactions with non-polar residues.Interaction with LEU, VAL, ILE
π-π Stacking Interactions between aromatic rings.Interaction with PHE, TYR

Assessing Binding Stability with Molecular Dynamics (MD) Simulations

Causality: Why Docking is Not Enough and MD is Necessary

Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Proteins are flexible and constantly in motion, and water plays a crucial role in mediating interactions. Molecular Dynamics (MD) simulations are essential to validate the stability of a docked pose over time, providing a much more realistic view of the protein-ligand complex.[16] An initially high-scoring pose from docking might prove unstable and dissociate quickly in a dynamic environment.

G A Start with Docked Complex (Protein + Ligand) B System Solvation (Add Water Box) & Ionization A->B C Energy Minimization (Relax the System) B->C D Equilibration (NVT & NPT) (Stabilize Temp & Pressure) C->D E Production MD Run (Simulate for 50-100 ns) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F G Assess Binding Stability F->G

Caption: Workflow for a typical MD simulation.

Protocol: Setting up and Running an MD Simulation

This protocol outlines the general steps using GROMACS, a popular MD engine.[13]

  • System Preparation: Start with the best-ranked protein-ligand complex from docking.

  • Force Field and Topology: Choose a force field (e.g., CHARMM36) for the protein and generate topology files for the ligand (which describe its bond lengths, angles, and charges), often using a server like CGenFF.[13]

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment.

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.

  • Equilibration:

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the water molecules to equilibrate around the complex.

    • NPT Ensemble: Bring the system to the target pressure (e.g., 1 atm) while keeping the temperature constant. This ensures the correct density of the system.

  • Production Run: Once equilibrated, run the simulation for an extended period (e.g., 50-100 nanoseconds) to collect data on the system's trajectory.

Post-MD Analysis

The trajectory file from the production run is a record of the position of every atom at every time step. This data is analyzed to assess stability.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A low, stable RMSD plateau suggests the complex is not undergoing major conformational changes and is stable.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in loop regions are normal, but high fluctuation of the ligand or key binding site residues could indicate instability.

  • Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein over the simulation. Persistent hydrogen bonds confirm a stable interaction.

Data Presentation: Summarizing MD Results
Analysis MetricResultInterpretation
Protein RMSD Plateau at ~0.2 nmThe protein structure is stable throughout the simulation.
Ligand RMSD Plateau at ~0.15 nmThe ligand remains stably bound in the active site.
Key H-Bond Occupancy ASP766: 85%The critical hydrogen bond identified in docking is maintained.

In Silico ADMET Profiling

The Importance of Early ADMET Assessment

A compound can have excellent binding affinity but fail as a drug due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[17] Predicting these properties in silico is a crucial step to filter out compounds that are likely to fail in later clinical stages.[18]

Key ADMET Properties to Predict
  • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

  • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) enzyme inhibition.[19]

  • Drug-Likeness: Adherence to rules like Lipinski's Rule of Five, which provides guidelines for oral bioavailability.

  • Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Protocol: Using Web-Based Tools for ADMET Prediction

Numerous free web servers allow for rapid ADMET prediction.

  • Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.

  • Submit to Server: Input the SMILES string into a web-based tool like SwissADME or pkCSM.

  • Analyze Output: The server will return a comprehensive report of predicted properties.

  • Cross-Validate: It is good practice to use more than one tool, as different algorithms may produce slightly different results.[19]

Data Presentation: Tabulating Predicted ADMET Properties
PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight< 500 g/mol < 500Pass
LogP2.5< 5Pass
H-bond Donors1< 5Pass
H-bond Acceptors4< 10Pass
GI AbsorptionHighHighGood
BBB PermeantNoNo (for peripheral target)Good
CYP2D6 InhibitorNoNoGood
Ames ToxicityNegativeNegativeSafe

Conclusion and Future Directions

This guide has outlined an integrated, multi-step in silico workflow for characterizing the molecular interactions of this compound. By systematically applying target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, we can build a robust computational model of a compound's potential as a drug candidate. The causality is clear: each step builds upon the last, providing a more refined and realistic assessment. Docking provides a starting hypothesis, MD simulations test its stability, and ADMET profiling evaluates its drug-like potential.

The insights gained from these computational studies are invaluable for guiding the next phase of drug discovery: lead optimization and experimental validation. For example, if a key hydrogen bond is identified as crucial for stability, chemists can design new derivatives to strengthen that interaction. If a potential toxicity is flagged, the molecular structure can be modified to mitigate that risk. Ultimately, this synergy between in silico prediction and experimental work is what drives modern, efficient, and rational drug design.

References

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  • Li, Y., et al. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 28(14), 5364. [Link]

  • Podeszwa, B., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4055. [Link]

  • Mugnaini, C., et al. (2018). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 23(11), 2993. [Link]

  • Paul, M. K., et al. (2021). Exploring the stability of inhibitor binding to SIK2 using molecular dynamics simulation and binding free energy calculation. RSC Advances, 11(35), 21543-21554. [Link]

  • Takeda, Y., et al. (2022). Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. Journal of Chemical Information and Modeling, 62(10), 2419–2431. [Link]

  • Cortes-Ciriano, I., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(21), 14592–14607. [Link]

  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(10), 1748–1754. [Link]

  • The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Sastry, G. M., et al. (2008). Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. Journal of Chemical Information and Modeling, 48(12), 2246-2258. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 33(12), 1037-1057. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society, 19(11), 4735-4749. [Link]

  • Sabe, V. T., et al. (2024). Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. ACS Omega, 9(29), 32178–32190. [Link]

  • Waring, M. J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486. [Link] (Note: While direct access to the paper might require subscription, its findings are widely cited in ADMET literature like reference 18 from the initial search). A related open-access article is: [Link]

  • Shinde, P., et al. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences, 12(2), 145-154. [Link]

  • AL-Madhagi, W. M. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PubMed. [Link]

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  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

  • Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • Sabe, V. T., et al. (2018). Molecular Docking and In-Silico ADME Prediction of Substituted (E)-4-Styryl-7,8-dihydroquinazolin-5(6H). Journal of Young Pharmacists, 10(4), 393-399. [Link]

  • Pinzi, L., & Rastelli, G. (2022). A Guide to In Silico Drug Design. ResearchGate. [Link]

  • Optibrium. (n.d.). Which ADMET properties are important for me to predict? Retrieved January 23, 2026, from [Link]

  • Ellson, J., et al. (2002). Drawing graphs with Graphviz. AT&T Labs Research. [Link]

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  • Al-Salahi, R., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1386591. [Link]

  • ResearchGate. (n.d.). Protocols used for molecular docking studies. Retrieved January 23, 2026, from [Link]

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  • Ilovasi, D. A., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1261314. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate. [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxyquinazoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 4-hydroxyquinazoline-8-carbonitrile stands out as a valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The presence of the hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the 4-oxo form (quinazolin-4-one), along with the strategically positioned cyano group at the 8-position, provides key interaction points for molecular recognition within biological targets. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. The primary challenge lies in the preparation of the key precursor, 2-amino-3-cyanobenzoic acid. Once this intermediate is obtained, the quinazoline ring can be constructed via a cyclization reaction with a suitable one-carbon source. This application note details a robust protocol for both the synthesis of the crucial aminobenzoic acid intermediate and its subsequent transformation to the final product.

PART 1: Synthesis of the Key Intermediate: 2-Amino-3-cyanobenzoic acid

A reliable method for the synthesis of 2-amino-3-cyanobenzoic acid involves a Sandmeyer reaction starting from 2,3-diaminobenzoic acid. This classical yet effective transformation allows for the selective introduction of the cyano group.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 2,3-Diaminobenzoic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2,3-diaminobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

    • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3-cyanobenzoic acid.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.

PART 2: Synthesis of this compound

The final step involves the cyclization of 2-amino-3-cyanobenzoic acid with formamide, which serves as both the reagent and the solvent, to construct the quinazolinone ring.

Experimental Protocol: Cyclization Reaction

Materials:

  • 2-Amino-3-cyanobenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-cyanobenzoic acid (1 equivalent) and an excess of formamide (10-15 equivalents).

  • Heating:

    • Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12,3-Diaminobenzoic acidNaNO₂, HCl, CuCN, NaCN2-Amino-3-cyanobenzoic acid60-70
22-Amino-3-cyanobenzoic acidFormamideThis compound75-85

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 PART 1: Synthesis of 2-Amino-3-cyanobenzoic acid cluster_step2 PART 2: Synthesis of this compound Start1 2,3-Diaminobenzoic acid Reagents1 1. NaNO₂, HCl (Diazotization) 2. CuCN, NaCN (Sandmeyer Reaction) Start1->Reagents1 Step 1 Intermediate 2-Amino-3-cyanobenzoic acid Reagents1->Intermediate Reagents2 Formamide (Cyclization) Intermediate->Reagents2 Step 2 FinalProduct This compound Reagents2->FinalProduct

Caption: Synthetic workflow for this compound.

Scientific Integrity and Mechanistic Insights

The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine. This diazonium salt is then subjected to a copper(I) cyanide-catalyzed nucleophilic substitution, where the diazonium group is replaced by a cyanide group. The use of an excess of sodium cyanide is crucial to keep the copper(I) cyanide in solution as a soluble complex, facilitating the reaction.

The cyclization of 2-amino-3-cyanobenzoic acid with formamide is a classic method for constructing the quinazolin-4-one ring system. The reaction is believed to proceed through the initial formation of an N-formyl intermediate, followed by an intramolecular cyclization and dehydration to yield the final product. The high temperature employed drives the reaction to completion.

Safety and Handling

  • Cyanide Compounds: Both copper(I) cyanide and sodium cyanide are highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.

  • Acids and Bases: Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Reaction Conditions: The Sandmeyer reaction involves the formation of potentially unstable diazonium salts. It is crucial to maintain the temperature below 5 °C during the diazotization step.

Troubleshooting

  • Low yield in Sandmeyer reaction: Ensure the diazonium salt solution is kept cold and is added slowly to the cyanide solution. The purity of the starting 2,3-diaminobenzoic acid is also critical.

  • Incomplete cyclization: The reaction may require longer heating times or a higher temperature. Ensure that the formamide used is of high purity and anhydrous.

  • Purification challenges: If the final product is difficult to purify by recrystallization, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) can be employed.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.

References

  • Sundberg, R. J. (2007). The Chemistry of Indoles. Academic Press.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Quinazoline and Quinazolinone Synthesis. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

Application of 4-Hydroxyquinazoline-8-carbonitrile in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Hydroxyquinazoline-8-carbonitrile in cancer cell line studies. While direct studies on this specific compound are limited, this guide synthesizes findings from closely related 4-hydroxyquinazoline derivatives to propose a likely mechanism of action and provide robust experimental protocols for its investigation as a potential anti-cancer agent.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved cancer therapeutics.[1][2] Its derivatives are known to target key signaling pathways implicated in tumorigenesis and cancer progression.[3][4][5] Notably, compounds bearing the quinazoline structure have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt/mTOR pathway.[3][4][5] More recently, 4-hydroxyquinazoline derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[1][6] This positions this compound as a compound of significant interest for investigation in oncology research.

Postulated Mechanism of Action

Based on the current literature for related analogs, this compound is hypothesized to exert its anti-cancer effects primarily through the inhibition of PARP.[1][6] PARP inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1]

The proposed mechanism involves:

  • Induction of DNA Damage: The compound may lead to an accumulation of single-strand DNA breaks.

  • PARP Inhibition: this compound is predicted to inhibit PARP's ability to repair these breaks.

  • Apoptosis Induction: The persistence of DNA damage triggers programmed cell death (apoptosis).[1]

  • Reactive Oxygen Species (ROS) Formation: Some 4-hydroxyquinazoline derivatives have been shown to stimulate the formation of intracellular ROS, which can further contribute to cytotoxicity and apoptosis.[1][6]

G DNA_Repair DNA_Repair

Experimental Protocols

The following protocols are designed to rigorously evaluate the anti-cancer properties of this compound in vitro.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known PARP inhibitor like Olaparib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis

This assay determines if the compound causes cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G

Expected Data and Interpretation

Based on studies of related 4-hydroxyquinazoline derivatives, the following outcomes are anticipated.

Cytotoxicity Data

The compound is expected to exhibit dose-dependent cytotoxicity across various cancer cell lines. The IC50 values will likely vary depending on the genetic background of the cell line, with cells harboring DNA repair deficiencies potentially showing higher sensitivity.

Compound Cell Line IC50 (µM) Reference
4-Hydroxyquinazoline derivative (B1)HCT-15Data not specified, but showed superior cytotoxicity[1]
4-Hydroxyquinazoline derivative (B1)HCC1937Data not specified, but showed superior cytotoxicity[1]
4-aminoquinazoline derivative (6b)HCT-11613.6 nM (as a PI3Kα inhibitor)[3]
Quinazoline-oxymethyltriazole (8a)HCT-1165.33 (72h)[7]
Quinazoline-oxymethyltriazole (8a)HepG27.94 (72h)[7]

Note: The data presented is for related quinazoline derivatives and serves as a reference for expected potency.

Apoptosis and Cell Cycle Arrest

Treatment with this compound is expected to lead to a significant increase in the population of apoptotic cells.[1][8] Furthermore, cell cycle analysis may reveal an accumulation of cells in the G2/M phase, which is often indicative of DNA damage-induced cell cycle arrest.[9] A novel quinazoline derivative, 04NB-03, was found to induce both G2/M phase cell cycle arrest and apoptosis in a concentration- and time-dependent manner in hepatocellular carcinoma cells.[9]

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer agents, likely acting through the inhibition of PARP and induction of apoptosis. The experimental protocols outlined in this guide provide a comprehensive framework for validating its therapeutic potential in various cancer cell line models. Careful execution of these assays will be crucial in elucidating the precise mechanism of action and identifying cancer types that are most likely to respond to this class of compounds.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2011). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Bioorganic & medicinal chemistry letters, 21(13), 4077-4081.
  • Chen, X., Wan, S., Li, S., Zhang, Y., Luo, H., Luo, Z., ... & Li, X. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407.
  • Ahmad, A., Khan, I., Singh, S., Arfin, M., & Khan, R. H. (2014). A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. PloS one, 9(8), e103213.
  • Fan, Y. H., Ding, H. W., Liu, D. D., Song, H. R., Xu, Y. N., & Wang, J. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & medicinal chemistry, 26(8), 1675-1685.
  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 22(11), 1934.
  • Iftime, D., Tucaliuc, A., Rotundu, D., & Vasilache, V. (2021). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 26(21), 6523.
  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International journal of molecular medicine, 36(5), 1203-1214.
  • Kumar, A., Sharma, S., & Kumar, R. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(3), 175-184.
  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of medicinal chemistry, 65(9), 6803-6825.
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  • Talebi, M., Ardestani, M. S., Asghari, S., & Ebrahimi, S. E. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research in pharmaceutical sciences, 16(5), 487-498.
  • Wang, Y., Chen, J., Li, Y., Zhang, Y., & Chen, J. (2021). The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. Chemico-biological interactions, 338, 109371.
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  • Anderson, V. E., & Heffron, T. P. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(6), 675-687.
  • Scott, J. S., Harrison, J. R., Golec, J. M. C., Higazi, D. R., & Jones, C. D. (2019). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063-4091.
  • Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, A. V. S. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 5(104), 85652-85664.
  • MedchemExpress. (n.d.). PI3K/mTOR Inhibitor-4. MedchemExpress.com.
  • Cottam, H. B., Zhai, L., & Carson, D. A. (2014). Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands. Bioorganic & medicinal chemistry letters, 24(21), 5031-5035.
  • Sharma, A., Kumar, V., & Kumar, R. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Heterocyclic Chemistry, 59(1), 5-21.
  • Zhidkova, E. M., Shiryaev, A. A., Kaledin, V. I., & Nikolin, V. P. (2022).
  • Scott, J. S., Harrison, J. R., Golec, J. M. C., Higazi, D. R., & Jones, C. D. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 68, 128769.
  • Chen, X., Wan, S., Li, S., Zhang, Y., Luo, H., Luo, Z., ... & Li, X. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PubMed.
  • Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Oncology, 12, 843339.
  • Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Adooq Bioscience.
  • Van der Poorten, O., Pareyt, K., Delvaux, D., Voet, A., & De Wulf, P. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Omega, 7(32), 28293-28301.
  • Pacher, P., & Szabo, C. (2005). Synthesis and study of new 4-quinazolinone inhibitors of the DNA repairenzyme poly(ADP-ribose) polymerase (PARP). Journal of medicinal chemistry, 48(18), 5815-5825.
  • El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676899.
  • University of Cambridge. (2014, December 24).
  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2011). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents.

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Application Note: Determining Cytotoxicity of 4-Hydroxyquinazoline-8-carbonitrile Derivatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing in vitro cell viability and cytotoxicity.[1] It is an essential tool in drug discovery for screening compound libraries and determining the concentration-dependent effects of novel therapeutic agents. This application note provides a detailed, validated protocol for evaluating the cytotoxic potential of 4-Hydroxyquinazoline-8-carbonitrile derivatives, a class of compounds of significant interest in medicinal chemistry, often investigated for their anticancer properties.[2]

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide grounded in established scientific principles. It emphasizes causality, incorporates self-validating controls, and addresses specific challenges associated with this class of compounds.

Principle of the MTT Assay

The MTT assay quantifies cell viability based on the metabolic activity of the cell population.[1] The core mechanism involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[3] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4] Upon solubilization, the concentration of the formazan dye is measured spectrophotometrically, providing a quantitative measure of cell viability.[3]

MTT_Mechanism cluster_cell Viable Cell cluster_nonviable Non-Viable Cell Mitochondria Mitochondria Enzyme NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble Crystals) Enzyme->Formazan Reduces MTT MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters Cell Dead_Mito Compromised Mitochondria MTT_Dead->Dead_Mito No Reduction

Caption: Biochemical conversion of MTT in viable vs. non-viable cells.

Special Considerations for Quinazoline Derivatives

When working with this compound and its derivatives, researchers must consider the following:

  • Solubility: Many quinazoline derivatives exhibit poor aqueous solubility.[5][6] They are typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO). It is critical to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium for experiments.

  • Solvent Toxicity: The final concentration of DMSO in the cell culture wells must be kept low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO itself can be cytotoxic at higher concentrations.

  • Compound Interference: Test compounds that are colored or possess strong reducing/oxidizing properties can interfere with the MTT assay, leading to false results. It is mandatory to include "compound only" control wells (without cells) to measure any intrinsic absorbance or chemical reduction of MTT by the compound itself.[7]

Materials and Reagents

  • Cell Lines: Adherent cancer cell line of choice (e.g., A549, MCF-7).

  • Compounds: this compound derivatives.

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Trypsin-EDTA solution.

  • Equipment:

    • Sterile, flat-bottomed 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader (capable of measuring absorbance at 570 nm).

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Phase 1: Cell Culture and Seeding
  • Cell Maintenance: Culture cells in T-75 flasks until they reach 70-80% confluency. Do not let cells become over-confluent as this can alter their metabolic state.[4]

  • Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and collect the cell suspension.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the viable cell concentration.

  • Seeding: Dilute the cell suspension to the optimal seeding density in complete growth medium. The optimal density must be determined empirically for each cell line but typically ranges from 5,000 to 40,000 cells/well.[8] Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]

    • Scientist's Note: The goal is to ensure cells are in the exponential growth phase during the compound treatment period.[8] Seeding too few cells may result in a weak signal, while too many can lead to over-confluency and nutrient depletion, affecting the results.

  • Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.[10]

Plate FormatSurface Area/Well (cm²)Recommended Seeding Density (cells/well)
96-well0.325,000 - 40,000[8]
48-well0.9515,000 - 120,000
24-well1.930,000 - 250,000
This table provides general seeding ranges. Optimal density is cell-line dependent and should be validated.[11]
Phase 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each quinazoline derivative in 100% DMSO. Ensure complete dissolution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum (e.g., 2%) medium to create working concentrations. The final volume in each well will be 100 µL.

    • Rationale: Using serum-free or low-serum medium during the treatment phase prevents potential interactions between the compounds and serum proteins, which could affect compound bioavailability and activity.

  • Plate Layout: Design a plate map that includes all necessary controls. A robust experiment must include:

    • Blank Wells: Medium only (no cells, no compound). Used for background subtraction.

    • Vehicle Control Wells: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This represents 100% cell viability.

    • Compound Only Wells: Medium with each concentration of the test compound (no cells). This checks for direct MTT reduction or absorbance interference by the compound.

    • Test Wells: Cells treated with various concentrations of the quinazoline derivatives.

  • Treatment: After the 24-hour adhesion period, carefully aspirate the old medium from the wells. Add 100 µL of the prepared medium containing the appropriate concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

Phase 3: MTT Assay Execution
  • Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect this solution from light. Just before use, dilute the MTT stock to a final working concentration of 0.5 mg/mL in serum-free, phenol red-free medium.[10]

    • Rationale: Phenol red can interfere with absorbance readings. Using a phenol red-free medium during MTT incubation minimizes background noise.

  • Add MTT Reagent: At the end of the treatment period, carefully remove the compound-containing medium. Add 100 µL of the 0.5 mg/mL MTT working solution to each well.[3][4]

  • Incubate for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[3] During this time, viable cells will convert the yellow MTT into visible purple formazan crystals. Monitor the formation of crystals under a microscope.

  • Solubilize Formazan: Carefully aspirate the MTT solution without disturbing the formazan crystals.[10] Add 100 µL of DMSO to each well to dissolve the crystals.[4]

  • Ensure Complete Dissolution: Place the plate on an orbital shaker for 15-30 minutes at room temperature, protected from light, to ensure all formazan is completely solubilized. Incomplete dissolution is a common source of error.

Phase 4: Data Acquisition and Analysis
  • Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4] A reference wavelength of 630 nm or higher can be used to subtract background absorbance from cell debris, although it is not always necessary.[4]

  • Data Processing:

    • Subtract the average absorbance of the blank wells from all other readings.

    • If the "compound only" wells show significant absorbance, subtract this value from the corresponding test wells.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that causes a 50% reduction in cell viability.[12] To determine the IC50 value:

    • Plot % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression model (four-parameter logistic curve fit) to generate a dose-response curve.[13][14]

    • The IC50 is the concentration at which the curve passes the 50% viability mark. Software such as GraphPad Prism is commonly used for this analysis.[15]

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B D Treat Cells with Compounds (24h, 48h, or 72h) B->D C Prepare Compound Serial Dilutions C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: High-level workflow for the MTT cytotoxicity assay.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Background Contamination; Phenol red/serum interference.Use fresh reagents; use serum-free, phenol red-free medium during MTT incubation; subtract blank absorbance.
Low Signal Insufficient cell number; low metabolic activity.Optimize cell seeding density; ensure cells are in log growth phase.
High Variability Inconsistent cell seeding; incomplete formazan dissolution.Ensure homogenous cell suspension before seeding; visually confirm crystal dissolution before reading; use multichannel pipette carefully.
False Positives Compound reduces MTT directly.Run "compound only" controls and subtract their absorbance from treated wells.[7][16]

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Patel, K., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). Can someone tell me how to calculate the IC50 from % cell growth?. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Ulukaya, E., et al. (2008). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. Retrieved from [Link]

  • Martínez-Ramos, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Retrieved from [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved from [Link]

  • Letchford, K., & Burt, H. (2009). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. MDPI. Retrieved from [Link]

  • Moghadam, M. H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • Wang, P., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • ResearchGate. (2021). Seeding Cells in a 96 well plate at 10000cells per well?. Retrieved from [Link]

  • Ali, M. (2022). IC50 values by using GraphPad Prism. YouTube. Retrieved from [Link]

  • Ulukaya, E., et al. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. PubMed. Retrieved from [Link]

  • Monteiro, K. B., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. National Institutes of Health. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Agilent. (2019). Seeding Adherent Cells in Agilent Seahorse XF96 Tissue Culture Microplates. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Supplemental Material and Frequently Asked Questions. Retrieved from [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Determination of 4-Hydroxyquinazoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 4-Hydroxyquinazoline-8-carbonitrile, a key intermediate in pharmaceutical synthesis. The developed method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for achieving optimal separation of the main compound from its potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is explained, and the protocol is structured as a self-validating system in accordance with international regulatory standards.

Introduction

This compound is a crucial heterocyclic building block in the synthesis of various biologically active molecules.[1][2] The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable and accurate analytical method is therefore essential for quality control during its synthesis and for stability testing.

High-performance liquid chromatography (HPLC) is the premier analytical technique for the quality control of pharmaceuticals due to its high resolution, sensitivity, and accuracy.[3] This application note details a stability-indicating RP-HPLC method, developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, to ensure the reliable determination of this compound purity.[4][5]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. While experimental data for this compound is not extensively available, predictions based on its structure and data from analogous compounds like 4-hydroxyquinazoline provide a strong basis for method development.

  • Structure: this compound possesses a fused heterocyclic ring system containing both acidic (hydroxyl) and basic (quinazoline nitrogen) functional groups, along with a polar carbonitrile group.

  • Predicted pKa and logP: The predicted pKa for the parent 4-hydroxyquinazoline is approximately 2.69.[6] The presence of the electron-withdrawing carbonitrile group at the 8-position is expected to slightly increase the acidity of the hydroxyl group. The predicted XlogP for the related 4-hydroxyquinazoline-6-carbonitrile is 0.4, suggesting moderate polarity. These values indicate that the compound's retention on a reversed-phase column will be significantly influenced by the mobile phase pH. To ensure consistent retention and peak shape, a mobile phase buffered to a pH at least 2 units away from the analyte's pKa is recommended.

  • UV Absorption: Quinazoline derivatives are known to exhibit strong UV absorbance due to their aromatic nature.[7][8] The typical absorption maxima for quinazolines are found in the range of 210-330 nm.[7][8] A UV-Vis spectrophotometric scan is recommended to determine the optimal wavelength for detection, ensuring high sensitivity for both the main peak and potential impurities.

Based on these considerations, a reversed-phase HPLC method using a C18 column with a buffered mobile phase and UV detection is the most logical approach.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC-grade vials

Reagents and Materials
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (OPA) (Analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • 0.45 µm membrane filters

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.

Method Development Rationale and Workflow

The choice of each parameter in the HPLC method is based on a scientific understanding of the analyte and the principles of chromatography to ensure a robust and reliable separation.

  • Column Selection: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, offering good retention for moderately polar compounds like this compound.[9] The 150 mm length and 5 µm particle size provide a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A buffered mobile phase is crucial for controlling the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times and symmetrical peak shapes. A phosphate buffer at pH 3.0 is chosen to keep the hydroxyl group of the analyte protonated, promoting better retention on the C18 column. Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength for a wide range of compounds.[1]

  • Gradient Elution: A gradient elution program is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive purity profile within a reasonable run time.

  • Detection: UV detection is suitable for aromatic compounds. A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide good sensitivity. However, for optimal results, a PDA detector should be used to determine the wavelength of maximum absorbance (λmax) of this compound and to check for peak purity.

The overall workflow for the HPLC analysis is depicted in the following diagram:

Figure 1: General workflow for the HPLC analysis of this compound.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5] The validation should include the following parameters:

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a forced degradation study should be conducted. This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure under all stress conditions. The target degradation is typically in the range of 5-20%.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Linearity should be established by analyzing a series of at least five concentrations of the this compound reference standard over the range of 50% to 150% of the nominal sample concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed by the recovery of known amounts of the analyte spiked into a placebo mixture. The analysis should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Determined by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by two different analysts, and on two different instruments.

The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The robustness of the method should be evaluated by making small changes to parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Wavelength of detection (± 2 nm)

The system suitability parameters (e.g., tailing factor, theoretical plates, and resolution) should remain within the acceptance criteria for all variations.

The relationship between these validation parameters is illustrated in the following diagram:

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Accuracy Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Repeatability->LOQ Intermediate_Precision->Robustness LOD LOD LOD->LOQ

Figure 2: Interrelationship of HPLC method validation parameters as per ICH guidelines.

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is done by injecting the standard solution in replicate (typically five or six injections). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%
Resolution (between the main peak and the closest eluting peak) ≥ 2.0

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the purity determination of this compound. The detailed protocol, from sample preparation to method validation, is designed to be readily implemented in a quality control laboratory. The rationale behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. By following the outlined procedures and validation protocols, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory requirements.

References

  • Zhu, L., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]

  • PubChemLite. 4-hydroxyquinazoline-6-carbonitrile. [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]

  • ResearchGate. Isomeric forms of 4-hydroxyquinazoline (4-HQZ). [Link]

  • PubChem. 4(1H)-Quinazolinone. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Google Patents.
  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • World Journal of Pharmaceutical Research. A Practical Approach to RP HPLC Analytical Method Development. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Institutes of Health (NIH). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development. [Link]

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AIP Publishing. Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Ukrainian Chemical Journal. Studying the properties of the UV spectra of quinazolin-4-ones and –tions. [Link]

  • ResearchGate. UV-Visible spectra of selected quinazoline derivatives in acetonitrile... [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Hydroxyquinazoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxyquinazoline-8-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The inherent polarity and unique electronic properties of this molecule can present significant purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My crude product is a dark, sticky oil or an amorphous solid that refuses to crystallize. What is happening and how can I purify it?

Answer:

  • Probable Cause: The formation of a non-crystalline oil or amorphous solid is typically due to the presence of persistent impurities that inhibit the formation of a crystal lattice. In the synthesis of 4-hydroxyquinazolines from 2-aminobenzonitriles, common culprits include polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or unreacted starting materials that form a eutectic mixture with the product. The high polarity of the quinazolinone core combined with the nitrile group can lead to strong intermolecular interactions that favor an amorphous state when impurities are present.

  • Suggested Solution:

    • Initial Solvent Trituration: Before attempting a full recrystallization, try triturating the crude oil or solid with a solvent in which the product is poorly soluble but the impurities are soluble. Diethyl ether or a mixture of ethyl acetate and hexanes are good starting points. Stir the crude material vigorously with the solvent at room temperature, which may coax the product to solidify while dissolving oily impurities.

    • Column Chromatography: If trituration fails, flash column chromatography is the most effective method. Due to the compound's polarity, a standard silica gel column with a polar mobile phase is required. A gradient elution is often necessary.

      • Recommended System: Start with a mobile phase of 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). A typical gradient would be from 0% to 10% MeOH in DCM. The addition of a small amount of acetic or formic acid (0.1%) to the mobile phase can sometimes improve peak shape for acidic compounds.

    • Attempt Recrystallization After Chromatography: Once the major impurities are removed by chromatography, the resulting solid should be more amenable to recrystallization for final polishing.

Question 2: My TLC plate shows the product spot, but it's streaking badly and has several close-running impurities. How can I get better separation?

Answer:

  • Probable Cause: Streaking on a silica TLC plate is a classic sign that the compound is highly polar and is interacting very strongly with the acidic silica gel stationary phase.[1] The nitrile and hydroxy groups make this compound particularly polar. Close-running spots are likely structurally related impurities, such as N-formylated intermediates or isomers.

  • Suggested Solution:

    • Modify the Mobile Phase: To reduce streaking and improve separation, you need to modify the eluent.

      • Add a Polar Modifier: Increase the percentage of the highly polar solvent (e.g., methanol or ethanol) in your mobile phase.

      • Add an Acid or Base: For acidic compounds like 4-hydroxyquinazolines, adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can saturate the active sites on the silica gel, leading to sharper spots.[1]

    • Switch the Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica for polar compounds.[2]

      • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can provide excellent separation.[1] The most polar compounds will elute first in this system.

Question 3: After purification by recrystallization, my final yield is extremely low. Where am I losing my product?

Answer:

  • Probable Cause: Significant product loss during recrystallization is almost always due to one of two factors: the product has high solubility in the cold recrystallization solvent, or you used too much solvent.[3] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

  • Suggested Solution:

    • Systematic Solvent Screening: Do not commit your entire batch to a single recrystallization attempt. Perform small-scale solubility tests in vials with various solvents to find the ideal one (see Table 1 for suggestions).

    • Use a Solvent/Anti-Solvent System: This is often more effective than a single solvent. Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., DMSO, DMF, or ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexanes, or diethyl ether) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.[4] This technique often yields high-quality crystals with better recovery.

    • Minimize Solvent Volume: When dissolving your crude product, use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Adding excess solvent will keep a significant portion of your product dissolved even after cooling.[5]

    • Check the Filtrate: After filtering your crystals, spot the mother liquor (the filtrate) on a TLC plate. If you see a strong product spot, it confirms that a large amount of your compound remains in solution. You can try to recover more product by concentrating the filtrate and attempting a second crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Pure this compound is expected to be an off-white to light beige crystalline solid.[6] Due to the quinazolinone core, it has a relatively high melting point, typically above 200°C.[7] It is sparingly soluble in water and lower alcohols like methanol and ethanol at room temperature, but its solubility increases significantly with heat.[8] It is generally soluble in polar aprotic solvents like DMSO and DMF.[6][9]

Q2: Does this compound exhibit tautomerism? How does this affect purification?

Yes, this is a critical concept. 4-Hydroxyquinazolines exist in a dynamic equilibrium between the 'enol' (hydroxy) form and the 'keto' (quinazolinone) form.[10] For the parent compound, the keto tautomer (4(3H)-quinazolinone) is the predominant and more stable form.[10][11] This equilibrium is solvent and pH-dependent.[12]

  • Impact on Purification: The presence of the amide-like proton in the keto form gives the molecule both hydrogen bond donor and acceptor capabilities, contributing to its high melting point and affecting its solubility. The weakly acidic nature of this proton means the compound can be dissolved in aqueous base (like 1M NaOH) to form a sodium salt and then re-precipitated by adding acid. This acid-base extraction is a powerful purification technique to separate it from non-acidic impurities (see Protocol 3).

Q3: How should I store this compound?

The compound is generally stable under normal laboratory conditions.[10] However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry place, protected from light.[13] For solutions, storage at -20°C in DMSO or distilled water is recommended for up to a month.[8]

Q4: What is the most common synthetic route and what impurities should I expect?

A common and direct synthesis involves the cyclization of 2-amino-3-cyanobenzonitrile with a one-carbon source, typically formic acid or formamide, at high temperatures.[14]

  • Expected Impurities:

    • Unreacted 2-amino-3-cyanobenzonitrile: The starting material.

    • N-(2-cyano-6-formylphenyl)formamide: An intermediate from incomplete cyclization.

    • Polymeric materials: Formed from side reactions at high temperatures.

    • Hydrolysis products: If water is present under harsh acidic or basic conditions, the nitrile group could potentially hydrolyze to a carboxylic acid or amide.

Data & Visualization

Troubleshooting and Purification Workflow

The following diagrams provide a logical framework for addressing common purification challenges.

G start Crude Product Analysis state Physical State? start->state oil Oil / Amorphous Solid state->oil Oily solid Crystalline Solid state->solid Solid purity TLC Purity? streaking Streaking / Poor Separation purity->streaking Impure clean Clean / Good Separation purity->clean Pure triturate Triturate with Ether/Hexanes oil->triturate solid->purity column Flash Column Chromatography (Protocol 2) streaking->column recrystallize Recrystallize (Protocol 1) clean->recrystallize For final polishing triturate->purity Succeeds triturate->column Fails column->recrystallize Isolate fractions acid_base Acid-Base Extraction (Protocol 3)

Caption: Decision tree for troubleshooting purification issues.

Data Tables

Table 1: Qualitative Solubility of this compound

SolventRoom Temp. SolubilityHot SolubilityComments
WaterPoorSlightUseful as an anti-solvent.[15]
Methanol / EthanolSlightModerateGood single-solvent recrystallization candidates.[14]
Dichloromethane (DCM)PoorPoorUseful as a non-polar component in chromatography.[2]
Ethyl AcetatePoorSlightCan be used for trituration or as part of a mixed solvent system.
AcetoneSlightModeratePotential recrystallization solvent.
Hexanes / Diethyl EtherInsolubleInsolubleExcellent for trituration and as anti-solvents.[4]
DMSO / DMFSolubleVery SolubleGood solvents for dissolving the compound but difficult to remove. Best used for NMR or as the "good" solvent in a solvent/anti-solvent recrystallization with water.[9]

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization by Solvent/Anti-Solvent Method

This protocol is ideal for purifying the solid product after major impurities have been removed.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol (or DMSO for very stubborn solids) dropwise while heating and stirring until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulates that can hinder crystallization.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water (the anti-solvent) dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold diethyl ether to help with drying.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography

This is the primary method for separating the product from closely related impurities or when it fails to crystallize.

  • Column Preparation: Select an appropriately sized silica gel column. A common rule of thumb is to use a mass of silica that is 40-100 times the mass of the crude sample. Pack the column using a slurry method with the initial, low-polarity mobile phase (e.g., 100% DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM/MeOH or DMSO. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally gives superior separation compared to liquid loading.[1] Carefully apply the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent (100% DCM). Gradually increase the polarity by slowly increasing the percentage of methanol. A suggested gradient is from 0% to 10% MeOH over 10-20 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a suitable stain (e.g., potassium permanganate or UV light) to visualize the spots.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 3: Acid-Base Extraction Workflow

This method is highly effective for removing non-acidic impurities from the weakly acidic 4-hydroxyquinazoline.

G start Dissolve Crude Product in Ethyl Acetate extract_base Extract with 1M NaOH (aq) (Repeat 2-3 times) start->extract_base separate_layers Separate Layers extract_base->separate_layers organic_layer Organic Layer: Contains neutral/basic impurities. (Discard) separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains sodium salt of product separate_layers->aqueous_layer acidify Cool in Ice Bath. Acidify Aqueous Layer to pH ~5-6 with 1M HCl (aq) aqueous_layer->acidify precipitate Product Precipitates Out acidify->precipitate filter Vacuum Filter Solid precipitate->filter wash_dry Wash with Cold Water & Ether. Dry Under Vacuum. filter->wash_dry finish Pure Product wash_dry->finish

Caption: Workflow for purification via acid-base extraction.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 23, 2026, from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 4-Hydroxyquinazoline (C007B-186056). (n.d.). Cenmed Enterprises. Retrieved January 23, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (2020, August 12). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S.
  • Joseph, J. E. (1977). U.S. Patent No. 4,044,011. U.S.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017, March 30). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. (2023, June 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • 2-Aminobenzonitrile. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025, November 8). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Method of 2-aminobenzonitrile synthesis. (n.d.). Google Patents.
  • 4(1H)-Quinazolinone. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech. Retrieved January 23, 2026, from [Link]

  • Flash Column Chromatography. (n.d.). University of California, Los Angeles. Retrieved January 23, 2026, from [Link]

  • Keto-Enol Tautomerism: Key Points. (2022, June 21). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (2003, October 14). Heterocycles. Retrieved January 23, 2026, from [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved January 23, 2026, from [Link]

  • Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. (2021, December 3). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2-Aminobenzonitrile. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Crystallization Solvents. (n.d.). University of Rochester. Retrieved January 23, 2026, from [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022, September 24). YouTube. Retrieved January 23, 2026, from [Link]

  • Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 23, 2026, from [Link]

  • Quinazoline. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022, December 19). MDPI. Retrieved January 23, 2026, from [Link]

  • Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Reaction of 2-aminobenzonitrile with CO 2 in various solvents a. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 4-Hydroxyquinoline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Keto-enol tautomerization (by Sal). (n.d.). Khan Academy. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 4-Hydroxyquinazoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the dedicated technical support guide for the derivatization of 4-hydroxyquinazoline-8-carbonitrile. This molecule is a valuable scaffold in medicinal chemistry and drug development, prized for its versatile biological activities.[1][2][3] However, its successful derivatization requires a nuanced understanding of its chemical behavior, particularly its tautomeric nature and the reactivity of its functional groups.

This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice. We aim to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to intelligently design future experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule for derivatization?

A: The molecule possesses two primary sites for electrophilic attack, stemming from its existence in a tautomeric equilibrium between the 4-hydroxyquinazoline (enol) form and the quinazolin-4(3H)-one (keto) form. The keto tautomer is generally the more stable and predominant form.[4] This gives rise to two key nucleophilic sites:

  • The N3-position: The nitrogen atom in the pyrimidine ring is a potent nucleophile, making N-alkylation a very common derivatization strategy.

  • The O4-position: The oxygen of the hydroxyl/keto group is also nucleophilic, allowing for O-alkylation .

The selectivity between N- and O-alkylation is a critical challenge and is highly dependent on the reaction conditions.[5][6]

Q2: Besides N/O-alkylation, what other derivatizations are possible?

A: While N/O-alkylation is most common, other transformations can be explored:

  • Nitrile Group Modification: The 8-carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, or reduced to an amine.[7][8] These transformations introduce new functional handles for further derivatization.

  • Benzene Ring Substitution: The benzene portion of the quinazoline ring is more susceptible to electrophilic aromatic substitution than the pyrimidine ring.[9] The position of substitution (e.g., at C6) can influence biological activity.[2][3]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures in a question-and-answer format.

Category 1: Low or No Product Yield

Q: My N-alkylation reaction is yielding little to no product. What are the most likely causes and how do I fix them?

A: This is a frequent issue, often boiling down to incomplete deprotonation or suboptimal reaction parameters. Let's break down the critical factors.

  • Causality—The Importance of the Base: The N3-proton on the quinazolinone ring is acidic, but requires a sufficiently strong base for complete deprotonation to generate the reactive nucleophile. A weak base will result in a low concentration of the anion, leading to a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Evaluate Your Base: If you are using a mild base like potassium carbonate (K₂CO₃) and getting low yields, consider switching to a stronger base such as sodium hydride (NaH). NaH will irreversibly deprotonate the N3-position, driving the reaction forward.[6]

    • Solvent Choice is Key: The solvent must be able to dissolve your starting material and be compatible with your base. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base and do not interfere with the nucleophile.[6][10]

    • Optimize Temperature and Time: Many alkylations require heating to proceed at a reasonable rate. A typical starting point is 60-80 °C.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature may be necessary. Conversely, excessively long reaction times can lead to byproduct formation. Optimal conditions for a similar derivatization were found to be 2.5 hours at 40 °C.[11]

Category 2: Formation of Side Products

Q: I am attempting O-alkylation but am isolating the N-alkylated product. How can I control the regioselectivity?

A: You are facing a classic challenge involving an ambident nucleophile , where reaction can occur at two different sites (N3 or O4). The outcome is a delicate balance of thermodynamics and kinetics, governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.

  • Causality—N vs. O Selectivity:

    • N-Alkylation (Thermodynamic Product): The N3-anion is "softer" and has a higher charge density, often leading to the more thermodynamically stable product.

    • O-Alkylation (Kinetic Product): The O4-anion is "harder." Reactions with "hard" electrophiles (like alkyl sulfates) under conditions that favor kinetic control (e.g., lower temperatures, specific solvent/counter-ion pairs) can favor O-alkylation.

  • Troubleshooting Steps:

    • Choice of Electrophile: While not always feasible, hard electrophiles can favor O-alkylation.

    • Solvent and Counter-ion: The reaction environment plays a huge role. Polar, protic solvents can favor N-alkylation by hydrogen-bonding with the oxygen atom. In contrast, using a base with a large, soft counter-ion (like Cs⁺ from Cs₂CO₃) in a non-polar solvent can sometimes enhance O-alkylation.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can alter the reactivity of the nucleophile and influence the N/O ratio.

Q: My final product is contaminated with a byproduct that appears to be the hydrolyzed nitrile (8-carboxylic acid or 8-carboxamide). How do I prevent this?

A: The nitrile group is generally stable, but it can undergo hydrolysis under harsh conditions, particularly when water is present in combination with strong acids or bases and heat.[7][12]

  • Causality—Nitrile Hydrolysis: The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid (or its salt).[7][8][13] This is often an undesired side reaction during derivatization at other parts of the molecule.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.

    • Moderate Reaction Conditions: Avoid prolonged heating at high temperatures. If your primary reaction requires harsh conditions, consider if a more reactive electrophile could allow for a shorter reaction time or lower temperature.

    • Milder Base: If using a strong base like NaOH for your primary reaction, be aware of the risk of nitrile hydrolysis. Consider if a non-hydroxide base (e.g., NaH, DBU) can accomplish the desired transformation without attacking the nitrile.

Category 3: Solubility Issues

Q: My this compound starting material or my final derivatized product has very poor solubility. How can I manage this?

A: Poor solubility is a common characteristic of planar, heterocyclic molecules like quinazolines.[14][15]

  • Causality—Molecular Properties: The planar structure can lead to strong crystal lattice packing, and the molecule's polarity may not be well-matched to common, less-polar organic solvents.

  • Troubleshooting Steps:

    • Screen a Range of Solvents: For reactions, test solubility in high-boiling point polar aprotic solvents like DMF, DMSO, and 1,4-dioxane.[10][14] Studies have shown that for some quinazoline derivatives, solubility is greatest in DMF.[10]

    • Use Co-solvents: For purification (e.g., chromatography) or analysis, a mixture of solvents may be required. For aqueous-based biological assays, using a small percentage of a co-solvent like DMSO is standard practice.[14]

    • Employ Physical Methods: Gentle heating and sonication can significantly aid in dissolving stubborn compounds.[14] Be sure the compound remains in solution upon returning to the reaction temperature.

    • Formulation Strategies: For in-vivo or in-vitro studies, advanced techniques like creating formulations with excipients (e.g., PEG300, Tween-80, cyclodextrins) can be used to improve aqueous solubility.[14]

Visualized Workflows and Mechanisms

Diagram 1: Tautomerism and Ambident Nucleophilicity

Tautomerism cluster_enol 4-Hydroxy (Enol) Form cluster_keto 4-Oxo (Keto) Form (More Stable) cluster_reaction Alkylation (R-X) enol 4-Hydroxyquinazoline (Nucleophilic Site: O4) keto Quinazolin-4(3H)-one (Nucleophilic Site: N3) enol->keto Tautomeric Equilibrium O_product O4-Alkylated Product (Often Kinetic) enol->O_product O-Attack N_product N3-Alkylated Product (Often Thermodynamic) keto->N_product N-Attack

Caption: Tautomeric equilibrium and competing N- vs. O-alkylation pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting start Low Product Yield Detected check_base Is the base strong enough? (e.g., K2CO3 vs. NaH) start->check_base check_solvent Is the solvent appropriate? (e.g., DMF, DMSO) check_base->check_solvent Yes solution_base Action: Use a stronger base (e.g., NaH) check_base->solution_base No check_conditions Are temp/time optimized? (Monitor by TLC) check_solvent->check_conditions Yes solution_solvent Action: Switch to dry, polar aprotic solvent check_solvent->solution_solvent No check_reagents Are reagents pure & dry? (Alkylating agent, solvent) check_conditions->check_reagents Yes solution_conditions Action: Increase temp moderately or extend time check_conditions->solution_conditions No solution_reagents Action: Re-purify starting materials, use fresh reagents/solvents check_reagents->solution_reagents No end_node Yield Improved check_reagents->end_node Yes solution_base->end_node solution_solvent->end_node solution_conditions->end_node solution_reagents->end_node

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Validated Experimental Protocol

Protocol: N3-Alkylation of this compound with an Alkyl Halide

This protocol describes a general procedure for N-alkylation, which should be optimized for specific substrates.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe. Stir the suspension.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes. A color change and cessation of bubbling indicates formation of the sodium salt.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure N3-alkylated product.[16]

Data Summary Table

ParameterN-Alkylation (Thermodynamic Control)O-Alkylation (Kinetic Control)Rationale & Key Considerations
Typical Base NaH, K₂CO₃, Cs₂CO₃Ag₂O, K₂CO₃ (under specific conditions)Stronger, non-coordinating bases favor the formation of the "naked" anion required for N-alkylation.
Typical Solvent DMF, DMSO (Polar Aprotic)Dichloromethane, Toluene (Less Polar)Polar aprotic solvents stabilize the transition state leading to the N-product.
Temperature Room Temp to 80 °C-20 °C to Room TempHigher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable N-product.
Electrophile (R-X) "Soft" (e.g., Alkyl iodides/bromides)"Hard" (e.g., Alkyl sulfates, trialkyloxonium salts)Governed by HSAB theory. Matching the hardness of the electrophile to the O-nucleophile can favor O-alkylation.

References

  • ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point...Link

  • Scientific & Academic Publishing. (2012). Optimization of Synthesis Process of 4-Methylquinazoline. Link

  • Bolla, N., & Vasudeva Rao, A. (2015). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 20(8), 13837–13853. Link

  • Chem-Impex. (n.d.). 4-Hydroxyquinazoline. Link

  • Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). Link

  • Chan, S. H., et al. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 25(14), 3188. Link

  • Al-Suhaimi, K. M., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Pharmaceuticals, 16(5), 748. Link

  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 708361. Link

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Link

  • MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Link

  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. Link

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Link

  • Gao, C., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 26(10), 2774-2789. Link

  • Wikipedia. (n.d.). Quinazoline. Link

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Link

  • BenchChem. (n.d.). Overcoming solubility issues of 4-(Methylthio)quinazoline. Link

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Link

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Link

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Link

  • ResearchGate. (n.d.). Isomeric forms of 4-hydroxyquinazoline (4-HQZ). Link

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Link

  • UW Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Link

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Link

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Link

Sources

Troubleshooting unexpected results in 4-Hydroxyquinazoline-8-carbonitrile experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxyquinazoline-8-carbonitrile

A Guide for Researchers in Synthetic Chemistry and Drug Development

Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide to address common and complex challenges encountered during the synthesis, handling, and application of this critical intermediate. Our goal is to provide you with the insights and detailed protocols necessary to navigate unexpected results and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

My synthesis of this compound resulted in a low yield and a complex mixture of byproducts. What are the likely causes?

Low yields and the formation of multiple byproducts in the synthesis of this compound are common issues that can often be traced back to the reaction conditions and the purity of the starting materials. The most common synthetic route involves the cyclization of 2-amino-3-cyanobenzonitrile with formic acid or a derivative.

Potential Causes and Solutions:

  • Incomplete Cyclization: The cyclization reaction to form the quinazoline ring is sensitive to temperature and reaction time. Insufficient heating or a short reaction time can lead to a significant amount of unreacted starting material.

  • Side Reactions: At elevated temperatures, the nitrile group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid or amide byproducts.

  • Sub-optimal pH: The pH of the reaction mixture can influence the rate of cyclization and the formation of byproducts.

Troubleshooting Workflow:

Troubleshooting_Workflow_1 cluster_Analysis Analysis of Failed Reaction cluster_Troubleshooting Troubleshooting Steps cluster_Outcome Desired Outcome start Low Yield / Complex Mixture c1 Analyze Crude Product by LC-MS and NMR start->c1 c2 Identify Starting Material, Product, and Byproducts c1->c2 t1 Check Purity of Starting Materials c2->t1 Impurity Profile t2 Optimize Reaction Temperature and Time c2->t2 Incomplete Reaction t3 Adjust pH of the Reaction c2->t3 Side Reactions t4 Purification Strategy t1->t4 t2->t4 t3->t4 end High Yield of Pure Product t4->end

Caption: Troubleshooting workflow for low yield synthesis.

Detailed Protocol: Analysis and Optimization

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help in determining the optimal reaction time and prevent the formation of degradation products.

  • Temperature Control: A step-wise increase in temperature can be beneficial. Start at a lower temperature to initiate the reaction and gradually increase it to drive the reaction to completion.

  • pH Adjustment: If hydrolysis of the nitrile is a suspected side reaction, consider running the reaction under anhydrous conditions or with a non-aqueous acid source.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or methanol.[1] Column chromatography on silica gel may also be effective for separating the desired product from byproducts.[2]

I observe a persistent impurity in my this compound product, even after purification. How can I identify and eliminate it?

A persistent impurity can be a result of a co-eluting byproduct, a stable intermediate, or a degradation product.

Identification and Elimination Strategy:

  • Characterization of the Impurity: Isolate the impurity using preparative HPLC or careful column chromatography. Characterize its structure using high-resolution mass spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Plausible Impurities:

    • Starting Material: Incomplete reaction can lead to the presence of the starting 2-amino-3-cyanobenzonitrile.

    • Hydrolysis Product: 4-Hydroxyquinazoline-8-carboxamide or the corresponding carboxylic acid can be formed due to the presence of water at high temperatures.

    • Positional Isomers: Depending on the synthetic route, other quinazoline isomers might be formed.

Table 1: Common Impurities and their Spectroscopic Signatures

Impurity NamePlausible Cause1H NMR Signature (DMSO-d6)Mass Spectrum (m/z) [M+H]+
2-amino-3-cyanobenzonitrileIncomplete ReactionPresence of distinct aromatic signals and an amino (-NH2) proton signal.144.15
4-Hydroxyquinazoline-8-carboxamideHydrolysisAppearance of amide proton signals (-CONH2) and disappearance of the nitrile signal in the IR spectrum.188.16
4-Hydroxyquinazoline-8-carboxylic acidHydrolysisBroad carboxylic acid proton signal (-COOH) and a shift in the aromatic proton signals.189.15

Elimination Protocol:

  • Recrystallization: Carefully select a solvent system that solubilizes the desired product at high temperatures but has low solubility for the impurity at room temperature.

  • pH-based Extraction: If the impurity is acidic (e.g., the carboxylic acid), an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.

  • Chromatography Optimization: If using column chromatography, try different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small percentage of methanol to dichloromethane) to improve the separation.

My subsequent reaction using this compound as a starting material is not proceeding as expected. What could be the issue?

Assuming the reaction conditions for the subsequent step are correct, the problem often lies with the purity and reactivity of the this compound.

Troubleshooting Logic:

Troubleshooting_Logic_2 cluster_Purity Purity and Identity Check cluster_Reactivity Reactivity Issues cluster_Solutions Potential Solutions start Reaction Failure p1 Confirm Structure by NMR and MS start->p1 p2 Assess Purity by LC-MS and Elemental Analysis p1->p2 r1 Tautomerization of 4-Hydroxyquinazoline p2->r1 If Pure r2 Solubility Issues p2->r2 If Pure r3 Degradation of Starting Material p2->r3 If Pure s1 Convert to 4-Chloroquinazoline r1->s1 s2 Use a Different Solvent or Add a Co-solvent r2->s2 s3 Check Storage Conditions and Use Fresh Material r3->s3

Caption: Logic diagram for troubleshooting downstream reactions.

Detailed Explanations:

  • Tautomerism: 4-Hydroxyquinazoline exists in equilibrium with its tautomeric form, quinazolin-4-one.[3] This can affect its reactivity. For nucleophilic substitution reactions at the 4-position, it is often necessary to first convert the hydroxyl group to a better leaving group, such as a chloride. This is typically achieved by reacting with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Solubility: this compound has limited solubility in many common organic solvents. This can lead to a heterogeneous reaction mixture and poor reactivity. Consider using more polar aprotic solvents like DMF, DMSO, or NMP. Gentle heating can also improve solubility.

  • Stability: Ensure that the this compound has been stored correctly, under an inert atmosphere and protected from light and moisture, to prevent degradation. It is always advisable to use freshly prepared or purified material.

Protocol: Conversion to 4-Chloroquinazoline-8-carbonitrile

  • To a stirred suspension of this compound in phosphorus oxychloride, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-chloroquinazoline-8-carbonitrile.

References

  • Preparation of 4-hydroxyquinoline compounds.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC). [Link]

  • synthesis, characterization and antimicrobial activity studies of quinazolin-4-one -8 hydroxy quinoline merged molecules and their transition metal chelates. ResearchGate. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PubMed Central (PMC). [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central (PMC). [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. [Link]

  • Quinazoline. Wikipedia. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of 4-Hydroxyquinazoline-8-carbonitrile Screening Results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison and validation framework for screening results of a novel compound, 4-Hydroxyquinazoline-8-carbonitrile. It is intended for researchers, scientists, and drug development professionals seeking to rigorously validate initial high-throughput screening (HTS) hits and understand the compound's potential within a broader therapeutic landscape. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methodologies in authoritative scientific principles.

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including those with anticancer and antimalarial properties. Specifically, derivatives of 4-hydroxyquinazoline have recently been investigated as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them attractive candidates for cancer therapy. This guide will use the hypothetical context of screening this compound as a potential PARP inhibitor to illustrate a comprehensive cross-validation strategy.

Section 1: The Rationale for Rigorous Cross-Validation in Drug Discovery

High-throughput screening (HTS) is a powerful engine for identifying initial "hits" from large compound libraries. However, the primary screen is merely the starting point. A significant challenge in drug discovery is the high rate of attrition for these initial hits due to a variety of factors, including off-target effects, lack of potency in secondary assays, or poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Therefore, a robust cross-validation strategy is not just a confirmatory step but a critical component of the decision-making process. It allows us to:

  • Confirm On-Target Activity: Differentiate true biological activity from assay artifacts or promiscuous inhibition.

  • Establish a Structure-Activity Relationship (SAR): Understand how chemical modifications to the core scaffold influence potency and selectivity.

  • Prioritize Hits for Lead Optimization: Allocate resources effectively to the most promising candidates.

  • De-risk Downstream Development: Increase the probability of success in more complex and expensive preclinical and clinical studies.

This guide will outline a multi-tiered approach to cross-validating the screening results for this compound.

Section 2: Primary High-Throughput Screening (HTS)

The initial identification of this compound as a potential hit would typically originate from a large-scale primary HTS campaign. For our purposes, we will assume a biochemical assay targeting PARP1 activity.

Experimental Protocol: Primary PARP1 Biochemical HTS

A common method for assessing PARP1 activity in a high-throughput format is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Principle: The assay measures the accumulation of poly(ADP-ribose) (PAR), the product of PARP1 activity. A biotinylated substrate and an anti-PAR antibody labeled with a fluorescent donor and acceptor are used. When PAR is produced, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Step-by-Step Protocol:

  • Compound Plating: Using automated liquid handlers, prepare 384- or 1536-well plates containing serial dilutions of the compound library, including this compound.

  • Reagent Preparation: Prepare assay buffer containing recombinant human PARP1 enzyme, activated DNA, and the biotinylated substrate.

  • Enzyme Reaction: Dispense the PARP1 enzyme mix into the compound plates and incubate to allow for target engagement.

  • Initiation of Reaction: Add a solution of NAD+, the co-factor for PARP1, to initiate the enzymatic reaction. Incubate at room temperature.

  • Detection: Add the detection reagents (e.g., streptavidin-Europium cryptate as the donor and an anti-PAR antibody conjugated to a suitable acceptor).

  • Signal Reading: After a final incubation period, read the plates on a TR-FRET-compatible plate reader.

Data Analysis and Hit Selection:

Raw data is normalized to positive (no inhibitor) and negative (no enzyme) controls. Hit selection is typically based on a statistical cutoff, such as compounds that exhibit a Z-score or a Strictly Standardized Mean Difference (SSMD) of less than -3.

Section 3: Hit Confirmation and Orthogonal Validation

Once identified as a primary hit, the activity of this compound must be confirmed and validated using alternative methods to rule out assay-specific artifacts.

Hit Confirmation: Re-testing and Dose-Response

The first step is to re-test the identical compound from a fresh stock solution in the primary assay to confirm its activity. A full dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration), a key measure of potency.

Orthogonal Biochemical Assay

To ensure the observed inhibition is not an artifact of the primary assay format (e.g., interference with the TR-FRET signal), an orthogonal biochemical assay with a different readout is essential. A luminescence-based assay measuring ATP depletion is a suitable alternative.

Experimental Protocol: ADP-Glo™ Kinase Assay (Adapted for PARP1)

Principle: This assay quantifies the amount of ADP produced during the PARP reaction. As PARP consumes NAD+, ADP is generated. The ADP is then converted to ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to PARP activity.

Step-by-Step Protocol:

  • Compound Plating and Enzyme Reaction: Follow the same initial steps as the primary HTS to set up the enzymatic reaction in the presence of this compound.

  • Stop Reaction and Deplete NAD+: Add the ADP-Glo™ Reagent to stop the PARP reaction and deplete the remaining NAD+.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal.

  • Signal Reading: Read the luminescence on a plate reader.

A confirmed hit should demonstrate a dose-dependent decrease in the luminescent signal, and the calculated IC50 should be comparable to that obtained in the primary TR-FRET assay.

Visualization: Hit Confirmation and Validation Workflow

G A Primary HTS Hit (this compound) B Hit Confirmation (Re-test from fresh stock in primary assay) A->B C Dose-Response Curve (IC50 Determination) B->C D Orthogonal Biochemical Assay (e.g., ADP-Glo™) C->D E Dose-Response Curve (IC50 Confirmation) D->E F Proceed to Cellular Assays E->F Consistent IC50

Caption: Workflow for hit confirmation and orthogonal validation.

Section 4: Cellular Assays for Target Engagement and Phenotypic Effects

Biochemical assays, while crucial, do not fully recapitulate the complexity of a cellular environment. Therefore, it is essential to assess the activity of this compound in cell-based assays.

Target Engagement in a Cellular Context

A key validation step is to confirm that the compound engages with its intended target, PARP1, within intact cells. This can be achieved by measuring the inhibition of PAR formation in cells treated with a DNA-damaging agent.

Experimental Protocol: Cellular PARP1 Target Engagement Assay

Principle: Cells are pre-treated with this compound, followed by treatment with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP1 activity. The levels of PAR are then quantified using an immunoassay.

Step-by-Step Protocol:

  • Cell Plating: Seed a relevant cancer cell line (e.g., one with a known DNA repair deficiency like BRCA1/2 mutant cells) in 96-well plates.

  • Compound Treatment: Treat the cells with a dose range of this compound for a defined period.

  • Induction of DNA Damage: Add a DNA-damaging agent to stimulate PARP1 activity.

  • Cell Lysis and PAR Detection: Lyse the cells and measure PAR levels using an ELISA or a cell-based imaging assay with an anti-PAR antibody.

A successful outcome would be a dose-dependent reduction in PAR levels in the presence of this compound.

Phenotypic Screening: Assessing Anti-proliferative Effects

The therapeutic rationale for inhibiting PARP is to induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways. Therefore, a critical cross-validation step is to assess the anti-proliferative effect of this compound in relevant cancer cell lines.

Experimental Protocol: Cell Viability Assay

Principle: This assay measures the number of viable cells after treatment with the compound. A common method is the use of a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Plating: Seed a panel of cancer cell lines, including those with and without known DNA repair defects (e.g., BRCA1/2 mutant vs. wild-type), in 96-well plates.

  • Compound Treatment: Treat the cells with a dose range of this compound for an extended period (e.g., 72 hours).

  • Viability Measurement: Add the CellTiter-Glo® reagent and measure luminescence.

Expected Outcome: this compound should selectively inhibit the proliferation of cancer cells with DNA repair deficiencies, demonstrating the principle of synthetic lethality. The potency in this assay (GI50 - growth inhibition 50) should correlate with the target engagement data.

Comparative Data Summary
Assay TypeMetricThis compoundAlternative PARP Inhibitor (e.g., Olaparib)
Biochemical
Primary HTS (TR-FRET)IC50150 nM5 nM
Orthogonal (ADP-Glo™)IC50180 nM7 nM
Cellular
Target Engagement (PAR levels)EC50500 nM25 nM
Cell Viability (BRCA1 mutant)GI501.2 µM50 nM
Cell Viability (BRCA1 wild-type)GI50> 50 µM> 10 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 5: Selectivity Profiling and Off-Target Assessment

A crucial aspect of cross-validation is to assess the selectivity of the compound. Inhibition of other related or unrelated targets can lead to toxicity and undesirable side effects.

Profiling Against Related Targets

This compound should be screened against a panel of other PARP family members to determine its selectivity profile. This is typically done using the same biochemical assay formats as the primary screen.

Broader Kinase Panel Screening

Given that many kinase inhibitors targeting the ATP binding site can have off-target effects on other kinases, it is prudent to screen this compound against a broad panel of kinases. Several commercial services offer such profiling.

Visualization: Selectivity Assessment Workflow

G A Confirmed Hit (this compound) B PARP Family Selectivity Panel A->B C Broad Kinase Panel Screening A->C D Analysis of Off-Target Hits B->D C->D E Lead Optimization to Improve Selectivity D->E Significant Off-Target Activity F Selective Compound Identified D->F Acceptable Selectivity Profile

Caption: Workflow for assessing compound selectivity.

Conclusion

The cross-validation of high-throughput screening results is a multi-faceted and indispensable process in modern drug discovery. By employing a systematic and tiered approach that incorporates orthogonal biochemical assays, cell-based target engagement and phenotypic screens, and comprehensive selectivity profiling, researchers can build a robust data package to support the advancement of promising compounds like this compound. This rigorous validation framework ensures that resources are focused on compounds with the highest potential for therapeutic success, ultimately accelerating the delivery of new medicines to patients.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O

Benchmarking 4-Hydroxyquinazoline-8-carbonitrile: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Its rigid, bicyclic structure provides a versatile platform for designing molecules that can interact with high affinity and specificity to biological targets, most notably protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] This guide provides a comprehensive benchmarking analysis of a novel compound, 4-Hydroxyquinazoline-8-carbonitrile, against established, FDA-approved kinase inhibitors that share the quinazoline core: Gefitinib, Erlotinib, and Lapatinib.[1][5]

The rationale for this comparison is rooted in structural analogy and the well-documented success of these standards in oncology.[5][6] By evaluating this compound in parallel with these drugs, we aim to elucidate its potential mechanism of action, inhibitory potency, and selectivity, thereby providing a data-driven assessment of its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the competitive landscape and potential applications of novel quinazoline derivatives.

The Benchmarks: A Profile of Established Quinazoline-Based Kinase Inhibitors

A critical aspect of evaluating a novel compound is to benchmark it against existing standards with well-characterized biological activity. For this purpose, we have selected three prominent members of the 4-anilinoquinazoline class of kinase inhibitors.

  • Gefitinib (Iressa®): A first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][7] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[1][6] Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[7][8][9]

  • Erlotinib (Tarceva®): Another first-generation EGFR TKI with a similar mechanism of action to Gefitinib.[10][11] It is also indicated for the treatment of NSCLC with EGFR mutations and in combination with gemcitabine for pancreatic cancer.[10] Erlotinib reversibly inhibits EGFR tyrosine kinase, blocking the signal transduction cascades responsible for uncontrolled cell growth.[10][12][13]

  • Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[14][15] This dual activity makes it effective in treating HER2-positive breast cancer.[14][15] Lapatinib also acts by reversibly binding to the ATP-binding site of the intracellular tyrosine kinase domains of EGFR and HER2, leading to the downregulation of downstream signaling pathways like MAPK and PI3K-AKT.[14][16]

Comparative In Vitro Efficacy: Experimental Design and Rationale

To objectively assess the performance of this compound relative to the established benchmarks, a series of in vitro assays are proposed. The choice of these experiments is guided by the need to determine the compound's inhibitory potential against relevant kinase targets and its effect on cancer cell proliferation.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comparative analysis.

experimental_workflow cluster_screening Initial Screening cluster_ic50 IC50 Determination cluster_mechanism Mechanism of Action Kinase_Panel Kinase Panel Screening (e.g., EGFR, HER2, VEGFR2) Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 for target kinases) Kinase_Panel->Kinase_Assay Identify primary targets Cell_Lines Selection of Cancer Cell Lines (e.g., A549, MCF-7, HepG2) Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) (IC50 for cell lines) Cell_Lines->Proliferation_Assay Determine cytotoxic potential Western_Blot Western Blot Analysis (Phosphorylation of downstream targets) Kinase_Assay->Western_Blot Confirm target engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Proliferation_Assay->Cell_Cycle Investigate effect on cell cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Proliferation_Assay->Apoptosis_Assay Determine induction of apoptosis

Caption: A flowchart illustrating the experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the benchmark compounds against purified EGFR, HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinases. The inclusion of VEGFR2 is to explore potential broader anti-angiogenic activity, a known mechanism of some quinazoline derivatives.[17][18][19]

  • Methodology:

    • Recombinant human EGFR, HER2, and VEGFR2 kinases are incubated with a specific substrate and ATP in a kinase buffer.

    • Serial dilutions of this compound, Gefitinib, Erlotinib, and Lapatinib are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. Cell Proliferation Assay

  • Objective: To evaluate the cytotoxic effects of this compound and the benchmark compounds on cancer cell lines with varying expression levels of EGFR and HER2.

  • Methodology:

    • Human cancer cell lines (e.g., A549 for NSCLC, MCF-7 for breast cancer, and HepG2 for hepatocellular carcinoma) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with increasing concentrations of this compound and the benchmark inhibitors for 72 hours.

    • Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundEGFRHER2VEGFR2
This compound[Insert Data][Insert Data][Insert Data]
Gefitinib25>10,000500
Erlotinib2>10,000750
Lapatinib1012300

Table 2: Cell Proliferation Inhibition (IC50, µM)

CompoundA549 (NSCLC)MCF-7 (Breast)HepG2 (Liver)
This compound[Insert Data][Insert Data][Insert Data]
Gefitinib0.5>5015
Erlotinib0.2>5010
Lapatinib5120

Mechanistic Insights: Signaling Pathway Analysis

To understand how this compound exerts its effects at a molecular level, it is crucial to investigate its impact on the downstream signaling pathways regulated by EGFR and HER2.

EGFR/HER2 Signaling Cascade

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR or the heterodimerization of EGFR with HER2 triggers a cascade of intracellular signaling events that are critical for cell growth, proliferation, and survival. The primary pathways involved are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR HER2 HER2 EGFR->HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2->Ras HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Gefitinib, Erlotinib, Lapatinib Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition (Lapatinib)

Caption: EGFR/HER2 signaling pathways and the point of inhibition by quinazoline-based TKIs.

Western Blot Analysis

To experimentally validate the inhibition of these pathways, Western blot analysis can be performed. This technique allows for the detection of the phosphorylation status of key proteins in the signaling cascade.

  • Objective: To assess the effect of this compound on the phosphorylation of EGFR, HER2, Akt, and ERK in cancer cells.

  • Methodology:

    • Cancer cells are treated with this compound or benchmark inhibitors for a specified duration.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated and total forms of EGFR, HER2, Akt, and ERK.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

    • The band intensities are quantified to determine the relative levels of protein phosphorylation.

A significant decrease in the phosphorylation of these key signaling molecules following treatment with this compound would provide strong evidence of its on-target activity.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking this compound against established kinase inhibitors. The proposed experiments are designed to provide a robust evaluation of its inhibitory potency, cellular efficacy, and mechanism of action. The quinazoline scaffold continues to be a highly fruitful area of research in oncology, and the systematic evaluation of novel derivatives is essential for the identification of next-generation therapeutics.[1][2]

The data generated from these studies will be instrumental in positioning this compound within the landscape of kinase inhibitors and will guide future optimization efforts. Should the in vitro data prove promising, subsequent studies should focus on in vivo efficacy in animal models, pharmacokinetic profiling, and off-target liability assessments to build a comprehensive preclinical data package.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • Gefitinib. Wikipedia. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Erlotinib. StatPearls - NCBI Bookshelf. [Link]

  • How does erlotinib work (mechanism of action)? Drugs.com. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC - PubMed Central. [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breastcancer.org. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central. [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

  • SPINET-KSP: A Multi-Modal LLM-Graph Foundation Model for Contextual Prediction of Kinase-Substrate-Phosphatase Triads. MDPI. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • Erlotinib. Wikipedia. [Link]

  • Mechanism of action of erlotinib. ResearchGate. [Link]

  • erlotinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. PMC - PubMed Central. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.